molecular formula C8H15NO2 B13665957 1-Methyl-3-acetoxy-azacyclohexane

1-Methyl-3-acetoxy-azacyclohexane

Cat. No.: B13665957
M. Wt: 157.21 g/mol
InChI Key: CTVJTRDKSBQDGV-UHFFFAOYSA-N
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Description

1-Methyl-3-piperidyl Acetate is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many natural and synthetic compounds. 1-Methyl-3-piperidyl Acetate is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-Methyl-3-piperidyl Acetate typically involves the acetylation of 1-Methyl-3-piperidinol. The reaction is carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene. Industrial production methods may involve continuous flow processes to enhance efficiency and yield .

Chemical Reactions Analysis

1-Methyl-3-piperidyl Acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different derivatives.

Scientific Research Applications

1-Methyl-3-piperidyl Acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-3-piperidyl Acetate involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly the cholinergic and dopaminergic pathways. The compound acts as an acetylcholine receptor agonist, enhancing cholinergic transmission and potentially improving cognitive functions. Additionally, it may influence dopamine reuptake, leading to increased dopamine levels in the synaptic cleft .

Comparison with Similar Compounds

1-Methyl-3-piperidyl Acetate can be compared with other piperidine derivatives such as:

1-Methyl-3-piperidyl Acetate stands out due to its unique combination of acetyl and piperidyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(1-methylpiperidin-3-yl) acetate

InChI

InChI=1S/C8H15NO2/c1-7(10)11-8-4-3-5-9(2)6-8/h8H,3-6H2,1-2H3

InChI Key

CTVJTRDKSBQDGV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCCN(C1)C

Origin of Product

United States

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